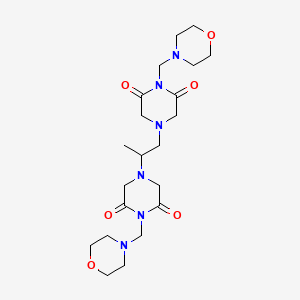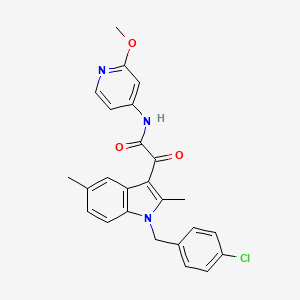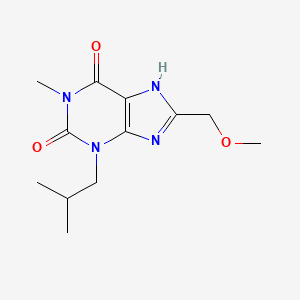
Motolimod
Vue d'ensemble
Description
Motolimod, également connu sous le nom de VTX-2337, est un médicament à petite molécule qui agit comme un agoniste puissant et sélectif du récepteur Toll-like 8 (TLR8). Les récepteurs Toll-like sont une classe de protéines qui jouent un rôle crucial dans la régulation du système immunitaire en reconnaissant les motifs moléculaires associés aux agents pathogènes.
Applications De Recherche Scientifique
Motolimod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of toll-like receptor 8 and its downstream signaling pathways.
Biology: Employed in research to understand the role of toll-like receptors in the immune response.
Medicine: Investigated as an adjuvant therapy in cancer chemotherapy, particularly in combination with other therapeutic agents such as cetuximab.
Industry: Potential applications in the development of new immunotherapeutic agents and vaccines
Mécanisme D'action
Target of Action
Motolimod is a potent and selective agonist of toll-like receptor 8 (TLR8) . TLR8 is a receptor involved in the regulation of the immune system . It is primarily expressed in myeloid dendritic cells (mDC) and plays a crucial role in innate immunity .
Mode of Action
This compound interacts with its primary target, TLR8, to stimulate the immune system . Upon binding to TLR8, this compound activates myeloid dendritic cells (mDC), which results in the production of mediators that recruit and activate other inflammatory cells in the tumor microenvironment .
Biochemical Pathways
The activation of TLR8 by this compound leads to the stimulation of antigen presentation, natural killer (NK) cell cytotoxicity, and the induction of Th1-polarizing cytokines . These activities facilitate the development of adaptive, tumor-directed immune responses .
Pharmacokinetics
It is known that this compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.
Result of Action
The molecular and cellular effects of this compound’s action involve the activation of the immune system. Specifically, this compound stimulates NK cells, dendritic cells, and monocytes . This activation leads to increased antibody-dependent cellular cytotoxicity (ADCC) activity of therapeutic monoclonal antibodies, including cetuximab .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the immunosuppressive environment created by many tumors, advanced patient age, and previous treatments with cytotoxic agents may temper the activity of this compound . Late-stage cancer patients remain highly sensitive to tlr8 activation by this compound .
Analyse Biochimique
Biochemical Properties
Motolimod plays a significant role in biochemical reactions by stimulating the immune system. It interacts with toll-like receptor 8 (TLR8), which is expressed on immune cells such as natural killer (NK) cells, dendritic cells, and monocytes . Upon binding to TLR8, this compound activates these immune cells, leading to the production of pro-inflammatory cytokines and chemokines . This activation enhances the immune response against cancer cells and other pathogens.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It stimulates NK cells, dendritic cells, and monocytes, leading to increased antibody-dependent cellular cytotoxicity (ADCC) and the production of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), macrophage inflammatory protein-1 beta (MIP-1β), and monocyte chemoattractant protein-1 (MCP-1) . These cytokines play crucial roles in enhancing the immune response and promoting the recruitment and activation of other immune cells within the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to toll-like receptor 8 (TLR8) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The activation of NF-κB results in the transcription of genes involved in immune responses, including those encoding cytokines and chemokines . Additionally, this compound enhances the expression of costimulatory molecules on antigen-presenting cells, facilitating more effective presentation of tumor antigens to T cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces rapid and statistically significant increases in plasma cytokines and the activation of circulating NK cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound can be safely administered at various doses, with higher doses leading to more pronounced immune activation . At very high doses, this compound may cause adverse effects such as increased neuropathic pain . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate immune responses. It interacts with enzymes and cofactors that modulate the production of cytokines and chemokines . The activation of TLR8 by this compound leads to the induction of metabolic pathways that enhance the immune response against cancer cells
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is primarily localized in endosomal compartments of monocytes and myeloid dendritic cells, where it activates TLR8 and stimulates the release of inflammatory mediators . The distribution of this compound within the tumor microenvironment plays a crucial role in its effectiveness as an immunotherapeutic agent.
Subcellular Localization
The subcellular localization of this compound is primarily within endosomal compartments of immune cells . This localization is essential for its activity, as TLR8 is predominantly expressed in endosomes. The activation of TLR8 by this compound within these compartments leads to the production of pro-inflammatory cytokines and the enhancement of immune responses
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du motolimod implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau benzazépine, suivie de l'introduction du groupe pyrrolidine-1-carbonyle et du groupe dipropylamino. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de réactifs tels que des amines, des acides et des bases. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement, la pureté et la rentabilité. Cela implique l'adaptation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la chromatographie industrielle et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
Motolimod subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le this compound.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent être effectuées sur le this compound pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d'acyle et les amines sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des groupes alkyle, acyle ou amino .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'activation du récepteur Toll-like 8 et ses voies de signalisation en aval.
Biologie : Utilisé dans la recherche pour comprendre le rôle des récepteurs Toll-like dans la réponse immunitaire.
Médecine : Étudié comme traitement adjuvant en chimiothérapie anticancéreuse, en particulier en association avec d'autres agents thérapeutiques tels que le cetuximab.
Industrie : Applications potentielles dans le développement de nouveaux agents immunothérapeutiques et vaccins
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur Toll-like 8 (TLR8) et en l'activant. Cette activation conduit à la stimulation de diverses cellules immunitaires, notamment les cellules tueuses naturelles, les cellules dendritiques et les monocytes. L'activation de ces cellules immunitaires entraîne la production de cytokines et de chimiokines pro-inflammatoires, qui améliorent la réponse immunitaire contre les tumeurs. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation TLR8, qui active les cascades de signalisation en aval telles que la voie du facteur nucléaire kappa B (NF-κB) .
Comparaison Avec Des Composés Similaires
Composés similaires
Imiquimod : Un autre agoniste du récepteur Toll-like utilisé dans le traitement de maladies cutanées telles que la kératose actinique et les verrues génitales.
Unicité de Motolimod
This compound est unique dans son activation sélective du récepteur Toll-like 8, ce qui le distingue des autres agonistes du récepteur Toll-like qui peuvent cibler différents récepteurs. Cette activation sélective permet une réponse immunitaire plus ciblée, conduisant potentiellement à de meilleurs résultats thérapeutiques dans le traitement du cancer .
Propriétés
IUPAC Name |
2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOQCXMGPDIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239107 | |
| Record name | VTX-2337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926927-61-9 | |
| Record name | Motolimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Motolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VTX-2337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOTOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



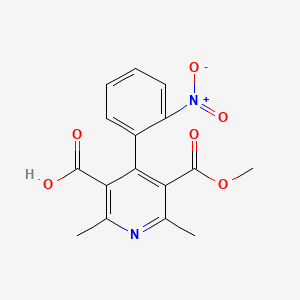
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)
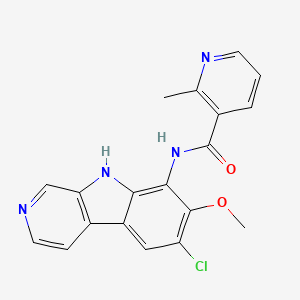
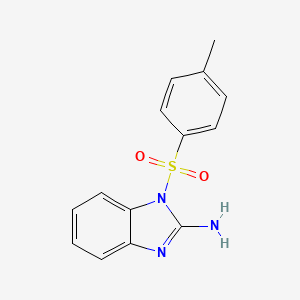
![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)

